![molecular formula C22H29N5O4 B2483385 9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923446-71-3](/img/structure/B2483385.png)
9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like the CAS Registry Number. It may also include information about the compound’s occurrence in nature or its applications .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its stability under various conditions .Physical And Chemical Properties Analysis
This includes information about the compound’s physical state (solid, liquid, gas), melting and boiling points, solubility in various solvents, and other chemical properties .Scientific Research Applications
- Application : VU0510904-1, with its unique structure, could serve as a scaffold for designing novel biologically active compounds. Researchers may explore its potential as an anti-inflammatory, anti-viral, anti-fungal, or anti-cancer agent. Additionally, it might contribute to Parkinson’s disease treatment .
- Application : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, similar to VU0510904-1, have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- Application : VU0510904-1 could serve as a precursor for novel nucleoside analogues based on its 1,2,3,4-tetrahydroisoquinoline core structure. These analogues may exhibit antiviral activity similar to ribavirin .
- Application : VU0510904-1, structurally related to 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, behaves as a peripheral COMT inhibitor. This property could be explored further for therapeutic purposes .
- Application : VU0510904-1’s synthesis via a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization demonstrates the utility of this approach. Researchers can explore modifications and applications of this process in other related compounds .
- Application : VU0510904-1’s structure aligns with these privileged scaffolds. Researchers can use it to synthesize derivatives with diverse biological activities, contributing to drug discovery and development .
Medicinal Chemistry and Drug Development
Influenza Virus Polymerase Inhibitors
Nucleoside Analogue Synthesis
Peripheral Catechol-O-Methyltransferase (COMT) Inhibition
Synthetic Chemistry and Methodology
Natural Product Synthesis and Alkaloid Derivatives
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-14(2)9-12-27-20(28)18-19(24(3)22(27)29)23-21-25(10-6-11-26(18)21)16-13-15(30-4)7-8-17(16)31-5/h7-8,13-14H,6,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIDBNCPIVZPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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